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Compound of Interest

N-(4-Chloro-2-methylphenyl)-2-
Compound Name:

fluorobenzamide
CAS No.: 459130-69-9

Cat. No.: B374070

Get Quote

\ J

CAS Registry Number: 61495-07-6 PubChem CID: 295234 Molecular Formula: C14H11CIFNO
Molecular Weight: 263.69 g/mol

Executive Summary & Structural Philosophy

This guide provides a comprehensive technical analysis of N-(4-Chloro-2-methylphenyl)-2-
fluorobenzamide, a halogenated benzamide scaffold critical in the fields of agrochemical
discovery (specifically Succinate Dehydrogenase Inhibitors - SDHIs) and medicinal chemistry
(Kinase and lon Channel modulation).

The molecule represents a classic study in conformational restriction. The strategic placement
of the ortho-fluorine on the benzoyl ring and the ortho-methyl group on the aniline ring creates
a "locked" conformation. This steric and electronic locking mechanism is a primary driver for
high-affinity binding in protein pockets, reducing the entropic penalty upon binding.

Chemical Synthesis & Reaction Engineering
Retrosynthetic Analysis

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b374070#bc-rfq
https://www.benchchem.com/product/b374070/docs?utm_src=pdf-body#technical-monograph-n-4-chloro-2-methylphenyl-2-fluorobenzamide
https://www.benchchem.com/product/b374070/docs?utm_src=pdf-body#technical-monograph-n-4-chloro-2-methylphenyl-2-fluorobenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b374070?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The most robust synthetic route utilizes a Schotten-Baumann condensation or a nucleophilic
acyl substitution. The disconnection occurs at the amide bond, yielding two precursors:

» Electrophile: 2-Fluorobenzoyl chloride (derived from 2-fluorobenzoic acid).

e Nucleophile: 4-Chloro-2-methylaniline.

Optimized Synthesis Protocol

Note: This protocol is designed for high-purity isolation suitable for biological screening.

Reagents:

2-Fluorobenzoyl chloride (1.1 equiv)

4-Chloro-2-methylaniline (1.0 equiv)

Triethylamine (EtsN) or Pyridine (1.5 equiv) - Base scavenger

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent

Step-by-Step Methodology:

e Preparation: Dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (20 mL) under
an inert nitrogen atmosphere.

» Activation: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice
bath to control the exotherm.

» Addition: Dropwise add 2-fluorobenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15
minutes. Causality: Slow addition prevents localized overheating and di-acylation side
products.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor via TLC (Hexane:EtOAc 3:1).

e Quench & Workup: Quench with 1M HCI (removes unreacted amine). Wash the organic
layer with saturated NaHCOs (removes unreacted acid) and brine.
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 Purification: Dry over anhydrous Na=SOa, filter, and concentrate. Recrystallize from
Ethanol/Water to yield white/off-white needles.

Synthesis Workflow Diagram
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Figure 1: Step-by-step synthetic pathway for high-purity isolation.

Structural & Conformational Analysis

The "Ortho-Effect" and Intramolecular Hydrogen
Bonding

The defining feature of this molecule is the interaction between the amide proton and the ortho-
fluorine atom.

e S(6) Ring Motif: The 2-fluorine atom acts as a weak hydrogen bond acceptor for the amide
N-H. This forms a pseudo-6-membered ring (S(6) motif), locking the benzoyl ring coplanar
with the amide linkage.

o Steric Twist: Conversely, the ortho-methyl group on the aniline ring creates significant steric
hindrance with the amide carbonyl oxygen. This forces the aniline ring to twist out of the
amide plane (dihedral angle typically 45°-60°).

Biological Implication: This "Twisted Intramolecular Charge Transfer" (TICT) state or simply the
pre-organized twisted conformation often matches the hydrophobic pockets of target enzymes
(e.g., Kinase ATP pockets or SDH binding sites), improving potency by reducing the entropy
cost of binding.

Physicochemical Profile (In Silico/Consensus Data)
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Figure 2: Structural forces dictating the 3D pharmacophore geometry.
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Biological Applications & Mechanism of Action[1]
Agrochemicals: SDHI Fungicides

This scaffold is structurally homologous to Succinate Dehydrogenase Inhibitors (SDHIs).

e Mechanism: The amide carbonyl binds to the Tyrosine residue in the ubiquinone binding site
(Q-site) of Complex Il (Succinate Dehydrogenase).

* Role of 4-Cl: The chlorine atom occupies a hydrophobic pocket, increasing binding affinity
and metabolic stability against oxidative degradation.

* Role of 2-F: Protects the ring from metabolic attack and locks conformation for entropy-
favored binding.

Medicinal Chemistry: Kinase & lon Channel Inhibition

Benzamides are privileged structures in drug design.

e TRPV1 Antagonists: Similar 2-methyl-4-chloroaniline derivatives have shown activity as
TRPV1 antagonists for pain management. The lipophilic nature allows access to the
intramembrane binding site.

» Kinase Inhibitors: The "hinge binding"” region of many kinases accepts the amide-aryl motif.
The specific substitution pattern (Cl, F, Me) tunes the selectivity profile.

Analytical Characterization Standards

To validate the synthesis of N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide, the following
spectral signatures must be confirmed:

e 'H NMR (DMSO-ds, 400 MHz):
o Amide NH: Singlet at  10.0-10.5 ppm (Deshielded, often broad).
o Aromatic Protons: Complex multiplets in the & 7.1-7.8 ppm region.[1][2]

o Methyl Group: Singlet at d ~2.2—2.3 ppm.
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e 13C NMR:
o Carbonyl (C=0): Signal at ~160-165 ppm.[3]

o C-F Coupling: The carbons on the acid ring will show doublet splitting due to 1°F-13C
coupling (J-values required for assignment).

o Mass Spectrometry (ESI+):

o [M+H]*: Calculated ~264.05 Da. Look for the characteristic Chlorine isotope pattern (3:1
ratio of M : M+2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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